3-Cyclopropoxy-2-nitropyridine-4-sulfonamide
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Overview
Description
3-Cyclopropoxy-2-nitropyridine-4-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . It belongs to the class of nitro compounds and sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-nitropyridine-4-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and cyclopropoxylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-nitropyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Cyclopropoxy-2-nitropyridine-4-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-nitropyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-nitropyridine-3-sulfonamide: Similar in structure but with different positional isomerism.
3-Nitropyridine: Lacks the cyclopropoxy and sulfonamide groups, leading to different chemical properties and reactivity.
Uniqueness
3-Cyclopropoxy-2-nitropyridine-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
Molecular Formula |
C8H9N3O5S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitropyridine-4-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)6-3-4-10-8(11(12)13)7(6)16-5-1-2-5/h3-5H,1-2H2,(H2,9,14,15) |
InChI Key |
ZYUHWWKSSXOHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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